Cas no 1060294-32-7 (3-(2-chlorophenyl)-N-{4-(cyclopropylcarbamoyl)methylphenyl}-5-methyl-1,2-oxazole-4-carboxamide)

3-(2-Chlorophenyl)-N-{4-(cyclopropylcarbamoyl)methylphenyl}-5-methyl-1,2-oxazole-4-carboxamide is a specialized organic compound featuring a 1,2-oxazole core substituted with a 2-chlorophenyl group, a methyl group, and a carboxamide linkage. The structure includes a cyclopropylcarbamoyl moiety attached via a phenyl spacer, enhancing its potential as a bioactive intermediate. This compound is of interest in medicinal chemistry due to its structural complexity, which may confer selective binding properties or modulate biological pathways. Its well-defined heterocyclic framework makes it suitable for further derivatization in drug discovery or pharmacological research. The presence of both chlorophenyl and cyclopropyl groups may influence solubility and metabolic stability, offering advantages in lead optimization studies.
3-(2-chlorophenyl)-N-{4-(cyclopropylcarbamoyl)methylphenyl}-5-methyl-1,2-oxazole-4-carboxamide structure
1060294-32-7 structure
Product Name:3-(2-chlorophenyl)-N-{4-(cyclopropylcarbamoyl)methylphenyl}-5-methyl-1,2-oxazole-4-carboxamide
CAS No:1060294-32-7
MF:C22H20ClN3O3
MW:409.865504264832
CID:6174809
PubChem ID:25862113
Update Time:2025-08-03

3-(2-chlorophenyl)-N-{4-(cyclopropylcarbamoyl)methylphenyl}-5-methyl-1,2-oxazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-(2-chlorophenyl)-N-{4-(cyclopropylcarbamoyl)methylphenyl}-5-methyl-1,2-oxazole-4-carboxamide
    • 3-(2-chlorophenyl)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide
    • AKOS024497723
    • 1060294-32-7
    • 3-(2-chlorophenyl)-N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-5-methylisoxazole-4-carboxamide
    • F5097-0754
    • VU0635273-1
    • 3-(2-chlorophenyl)-N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-5-methyl-1,2-oxazole-4-carboxamide
    • Inchi: 1S/C22H20ClN3O3/c1-13-20(21(26-29-13)17-4-2-3-5-18(17)23)22(28)25-16-8-6-14(7-9-16)12-19(27)24-15-10-11-15/h2-9,15H,10-12H2,1H3,(H,24,27)(H,25,28)
    • InChI Key: JUHOTNOCVQDNCV-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1C1C(=C(C)ON=1)C(NC1C=CC(=CC=1)CC(NC1CC1)=O)=O

Computed Properties

  • Exact Mass: 409.1193192g/mol
  • Monoisotopic Mass: 409.1193192g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 592
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 84.2Ų

3-(2-chlorophenyl)-N-{4-(cyclopropylcarbamoyl)methylphenyl}-5-methyl-1,2-oxazole-4-carboxamide Pricemore >>

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Additional information on 3-(2-chlorophenyl)-N-{4-(cyclopropylcarbamoyl)methylphenyl}-5-methyl-1,2-oxazole-4-carboxamide

Comprehensive Overview of 3-(2-chlorophenyl)-N-{4-(cyclopropylcarbamoyl)methylphenyl}-5-methyl-1,2-oxazole-4-carboxamide (CAS No. 1060294-32-7)

The compound 3-(2-chlorophenyl)-N-{4-(cyclopropylcarbamoyl)methylphenyl}-5-methyl-1,2-oxazole-4-carboxamide (CAS No. 1060294-32-7) is a highly specialized chemical entity that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the 1,2-oxazole core and cyclopropylcarbamoyl moiety, make it a promising candidate for various applications. Researchers are particularly interested in its potential as a kinase inhibitor or GPCR modulator, given its structural resemblance to known bioactive molecules.

In recent years, the demand for heterocyclic compounds like 3-(2-chlorophenyl)-N-{4-(cyclopropylcarbamoyl)methylphenyl}-5-methyl-1,2-oxazole-4-carboxamide has surged due to their versatility in drug discovery. The compound's chlorophenyl and methyl-oxazole groups contribute to its lipophilicity, which is crucial for membrane permeability in biological systems. This property aligns with current trends in small molecule drug development, where researchers prioritize compounds with optimal ADME profiles.

The synthesis of CAS No. 1060294-32-7 typically involves multi-step organic reactions, including amide coupling and cyclization strategies. Its carboxamide functionality is particularly noteworthy, as it often participates in hydrogen bonding interactions with biological targets. This characteristic has led to investigations into its potential as a fragment-based drug discovery starting point, a hot topic in modern medicinal chemistry.

From a commercial perspective, 3-(2-chlorophenyl)-N-{4-(cyclopropylcarbamoyl)methylphenyl}-5-methyl-1,2-oxazole-4-carboxamide represents an important building block for pharmaceutical intermediates. The growing interest in personalized medicine and targeted therapies has increased the need for such specialized compounds. Its structural complexity offers opportunities for structure-activity relationship studies, particularly in the context of cancer research and inflammatory diseases.

Analytical characterization of this compound typically involves advanced techniques such as HPLC-MS, NMR spectroscopy, and X-ray crystallography. These methods are essential for confirming the compound's purity and structural integrity, which are critical factors in preclinical research. The 2-chlorophenyl substitution pattern is of particular interest to medicinal chemists, as it often influences both the compound's bioavailability and its metabolic stability.

In the context of green chemistry initiatives, researchers are exploring more sustainable synthetic routes for CAS No. 1060294-32-7. This aligns with the pharmaceutical industry's growing emphasis on environmentally friendly synthesis and atom economy. The compound's potential as a lead compound in various therapeutic areas continues to drive innovation in its production and application.

The cyclopropylcarbamoyl group in this molecule presents interesting possibilities for molecular docking studies. Computational chemists are particularly interested in how this moiety might interact with various enzyme active sites. Such investigations are part of the broader computer-aided drug design revolution that is transforming pharmaceutical research.

Quality control standards for 3-(2-chlorophenyl)-N-{4-(cyclopropylcarbamoyl)methylphenyl}-5-methyl-1,2-oxazole-4-carboxamide are rigorous, reflecting its potential importance in drug development pipelines. Specifications typically include requirements for chemical purity, isomeric content, and residual solvents. These standards ensure the compound's suitability for high-throughput screening and other advanced research applications.

From a regulatory perspective, CAS No. 1060294-32-7 is subject to standard chemical safety protocols rather than specialized restrictions. This status makes it accessible for legitimate research purposes while maintaining appropriate safety measures. Researchers working with this compound typically focus on its structure-optimization potential rather than any inherent risk factors.

The future research directions for this compound may include exploration of its prodrug potential or investigation of its polymorphic forms, both of which are active areas in pharmaceutical development. Its combination of aromatic and aliphatic components offers numerous possibilities for medicinal chemistry modifications aimed at improving pharmacological properties.

In summary, 3-(2-chlorophenyl)-N-{4-(cyclopropylcarbamoyl)methylphenyl}-5-methyl-1,2-oxazole-4-carboxamide represents an important example of modern drug discovery chemistry. Its structural features and potential applications make it a compound of continuing interest to researchers across multiple disciplines, from synthetic chemistry to molecular pharmacology.

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